(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1333121-77-9
VCID: VC2694615
InChI: InChI=1S/C11H15BFNO2/c13-10-4-3-9(11(7-10)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
SMILES: B(C1=C(C=CC(=C1)F)CN2CCCC2)(O)O
Molecular Formula: C11H15BFNO2
Molecular Weight: 223.05 g/mol

(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

CAS No.: 1333121-77-9

Cat. No.: VC2694615

Molecular Formula: C11H15BFNO2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid - 1333121-77-9

Specification

CAS No. 1333121-77-9
Molecular Formula C11H15BFNO2
Molecular Weight 223.05 g/mol
IUPAC Name [5-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Standard InChI InChI=1S/C11H15BFNO2/c13-10-4-3-9(11(7-10)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
Standard InChI Key JRGSTWAJJAFXLO-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)F)CN2CCCC2)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)F)CN2CCCC2)(O)O

Introduction

Chemical Identity and Structural Characteristics

(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organometallic compound featuring a complex molecular architecture that incorporates several key structural elements. It possesses a boronic acid functional group, a fluorine atom at the 5-position of the phenyl ring, and a pyrrolidinylmethyl substituent at the 2-position of the phenyl ring. This unique combination of functional groups contributes to its specialized chemical reactivity and potential applications in synthetic organic chemistry.

The compound is officially registered with CAS number 1333121-77-9 and has a molecular formula of C11H15BFNO2 . With a molecular weight of 223.05 g/mol, this compound falls within the category of small organic molecules commonly used in pharmaceutical research and development . The precise arrangement of atoms in this molecule is represented by several chemical notation systems, including the SMILES notation "B(C1=C(C=CC(=C1)F)CN2CCCC2)(O)O" and the Standard InChI "InChI=1S/C11H15BFNO2/c13-10-4-3-9(11(7-10)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2".

Structural Elements and Their Significance

The structure of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid comprises several key components that determine its reactivity profile:

This structural complexity enables the compound to participate in diverse chemical reactions and makes it a potentially useful building block in the synthesis of more complex molecules.

Physical and Chemical Properties

The physical and chemical properties of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid are largely determined by its molecular structure and functional groups. Available data from multiple sources provide insights into its fundamental characteristics that are relevant for research applications.

Solution ConcentrationVolume Needed for 1 mgVolume Needed for 5 mgVolume Needed for 10 mg
1 mM4.4833 mL22.4165 mL44.833 mL
5 mM0.8967 mL4.4833 mL8.9666 mL
10 mM0.4483 mL2.2416 mL4.4833 mL

Table adapted from stock solution preparation guidelines .

To enhance solution stability, it is recommended to prepare and store solutions in separate packages to avoid degradation caused by repeated freezing and thawing cycles . Additionally, to improve solubility when preparing concentrated solutions, heating the sample to 37°C and using ultrasonic bath treatment is advised .

Applications in Research and Synthesis

The structural features of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid suggest several potential applications in research and organic synthesis, particularly in the context of cross-coupling reactions and the development of pharmaceutically relevant compounds.

Cross-Coupling Reactions

Boronic acids are widely utilized in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds between aryl or vinyl groups. The presence of the boronic acid functional group in (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid makes it a potential candidate for use in such reactions.

The compound's structure, featuring a fluorinated phenyl ring with a boronic acid group, suggests its utility in the synthesis of fluorine-containing biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The fluorine substituent can impart specific properties to the resulting compounds, including altered metabolic stability, lipophilicity, and binding affinity when incorporated into drug candidates.

Synthesis Approaches

Typical methods for preparing arylboronic acids include:

  • Metal-halogen exchange followed by treatment with a borate ester and hydrolysis.

  • Direct borylation of aryl halides using a palladium catalyst and a boron source such as bis(pinacolato)diboron, followed by hydrolysis to the boronic acid.

  • Directed ortho-metallation followed by borate quench and hydrolysis.

For the specific case of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, the synthesis likely involves careful control of regioselectivity to ensure proper placement of the boronic acid group relative to the other substituents on the phenyl ring. The pyrrolidinylmethyl group would need to be introduced either before or after the borylation step, depending on the specific synthetic strategy employed.

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